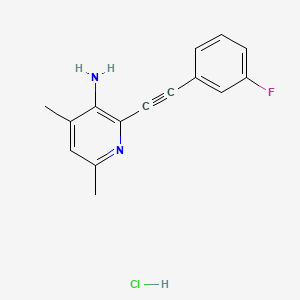

ADX 10059 hydrochloride

Übersicht

Beschreibung

ADX 10059 hydrochloride, also known as Raseglurant, is a potent and selective negative allosteric modulator of the mGlu5 receptor . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .

Molecular Structure Analysis

The chemical formula of ADX 10059 hydrochloride is C15H13FN2.HCl . It has a molecular weight of 276.74 . The exact structure can be found in various chemical databases.Physical And Chemical Properties Analysis

ADX 10059 hydrochloride is a yellow solid . It is soluble to 25 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .Wissenschaftliche Forschungsanwendungen

Migraine Treatment

ADX 10059 hydrochloride has been shown to be effective in treating migraines. In clinical studies, it caused a pain-free response in 16.1% of patients, compared to a placebo effect of 4.5% .

Gastro-Oesophageal Reflux Disease (GERD)

This compound has been evaluated for its effects on acid exposure and symptoms in GERD, acting as a negative allosteric modulator on the mGlu5 receptor .

Modulation of mGlu5 Receptor

As a selective negative allosteric modulator of the mGlu5 receptor, ADX 10059 hydrochloride has potential applications in various central nervous system disorders where this receptor plays a role .

Neurotransmitter Signaling

Given that the mGlu5 receptor is involved in glutamate signaling in the central nervous system, ADX 10059 hydrochloride may have broader implications for conditions associated with neurotransmitter dysregulation .

Research Tool

In scientific research, ADX 10059 hydrochloride serves as a tool to study the mGlu5 receptor’s role and mechanism in various physiological and pathological processes .

Compound Libraries

This compound is included in compound libraries like Tocriscreen 2.0 Max, which are used for high-throughput screening to discover new therapeutic agents with potential applications across a range of diseases .

Wirkmechanismus

Target of Action

ADX 10059 hydrochloride is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5 receptor) . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .

Mode of Action

This binding changes the receptor’s conformation, reducing its affinity for glutamate and thus decreasing the receptor’s activity .

Biochemical Pathways

The mGlu5 receptor is involved in various central nervous system functions, including learning, memory, and pain perception. By modulating the activity of this receptor, ADX 10059 hydrochloride can influence these biochemical pathways .

Pharmacokinetics

It is known that the compound is soluble in water and dmso, which suggests it may have good bioavailability .

Result of Action

In patients with migraine, ADX 10059 hydrochloride has been shown to cause a pain-free response in 16.1% of patients compared with a placebo response of 4.5% . In patients with gastro-oesophageal reflux disease (GORD), ADX 10059 hydrochloride significantly reduced the percentage of acid exposure time, decreased the duration and number of symptomatic reflux episodes, and reduced oesophageal acid exposure .

Action Environment

The action of ADX 10059 hydrochloride can be influenced by various environmental factors. For example, the presence of food and other drugs (such as proton-pump inhibitors) can affect the pharmacokinetics of ADX 10059 hydrochloride . .

Eigenschaften

IUPAC Name |

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXXMGYKLQZXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ADX 10059 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

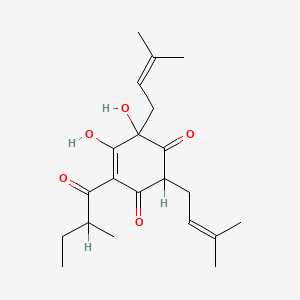

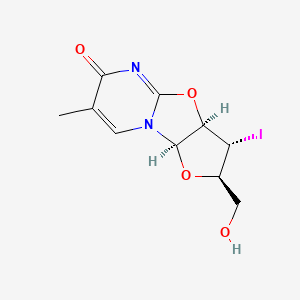

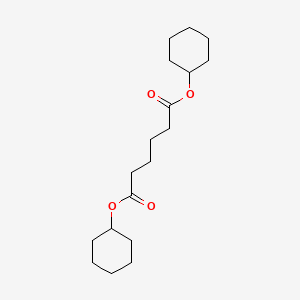

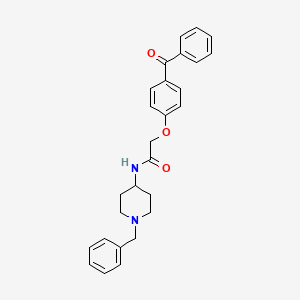

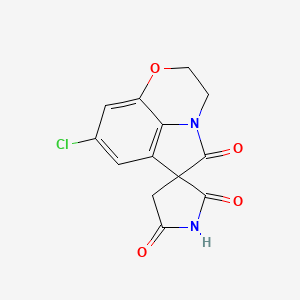

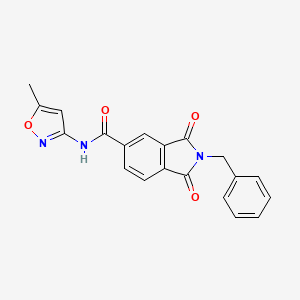

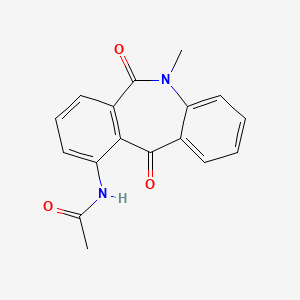

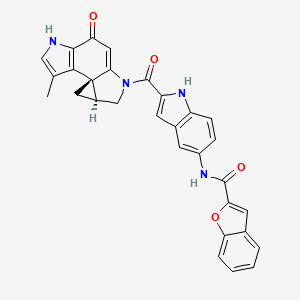

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.